Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16470443
InChI: InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-7-9(10)8-5-6-8/h8-10H,5-7H2,1-4H3
SMILES:
Molecular Formula: C12H21BO2
Molecular Weight: 208.11 g/mol

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester

CAS No.:

Cat. No.: VC16470443

Molecular Formula: C12H21BO2

Molecular Weight: 208.11 g/mol

* For research use only. Not for human or veterinary use.

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester -

Specification

Molecular Formula C12H21BO2
Molecular Weight 208.11 g/mol
IUPAC Name 2-(2-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-7-9(10)8-5-6-8/h8-10H,5-7H2,1-4H3
Standard InChI Key MFOCKZYRZAVWDO-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2CC2C3CC3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a boronic acid group esterified with pinacol (2,3-dimethyl-2,3-butanediol), forming a 1,3,2-dioxaborolane ring. The trans configuration of the cyclopropyl groups is defined by the spatial arrangement of substituents on the cyclopropane rings, as evidenced by the SMILES string B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C3CC3 . The InChIKey MFOCKZYRZAVWDO-ZJUUUORDSA-N confirms the stereochemistry and connectivity .

Physicochemical Data

Predicted collision cross-section (CCS) values vary with adducts, ranging from 130.1 Ų for [M+H]+ to 148.3 Ų for [M-H]⁻ . These values, determined via mass spectrometry, reflect the compound’s gas-phase ion mobility and structural compactness.

Table 1: Predicted Collision Cross-Sections for Adducts

Adductm/zCCS (Ų)
[M+H]+209.17075130.1
[M+Na]+231.15269143.0
[M-H]⁻207.15619148.3

Synthesis Methods

Matteson-Pasto Rearrangement

A scalable route involves the Matteson-Pasto rearrangement, where dibromocyclopropanes react with boronic esters under basic conditions. This method enables the formation of cyclopropyl boronic esters with moderate yields.

One-Pot Hydroboration-Cyclization

Propargylic silyl ethers undergo hydroboration with pinacolborane, followed by cyclization, to yield cyclopropyl boronic acid pinacol esters. This one-pot procedure minimizes intermediate isolation and enhances efficiency.

Challenges in Synthesis

Achieving high enantiomeric purity remains a hurdle due to the racemic nature of the product. Additionally, steric hindrance from the cyclopropyl groups complicates reaction kinetics, often necessitating optimized catalytic systems.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For example, coupling with iodobenzene generates bis-cyclopropyl arenes, valuable in drug discovery.

Cyclopropanation Reactions

As a boromethylzinc carbenoid precursor, it facilitates Simmons-Smith cyclopropanation of alkenes. This reaction is pivotal for introducing cyclopropane motifs into organic frameworks, enhancing molecular complexity .

Table 2: Key Applications and Substrates

Reaction TypeSubstrateProduct
Suzuki-MiyauraAryl halidesBiaryl cyclopropanes
Simmons-SmithAllylic ethersBorocyclopropanes

Research Findings and Challenges

Stereoselectivity Limitations

The racemic mixture complicates asymmetric synthesis, limiting use in enantioselective catalysis. Recent efforts focus on chiral auxiliaries or catalysts to resolve enantiomers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator